molecular formula C11H10ClF3O3 B3142330 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester CAS No. 502607-03-6

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

Cat. No.: B3142330
CAS No.: 502607-03-6
M. Wt: 282.64 g/mol
InChI Key: OGEAYQREQMSDCA-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₁₁H₁₀ClF₃O₃ and a molecular weight of 298.64 g/mol (calculated), is an ethyl ester derivative featuring a 4-chlorophenyl group, a trifluoromethyl cluster, and a hydroxyl group at the β-position of the propionic acid backbone. The presence of fluorine and chlorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications . Its CAS registry number is 254,59457, distinguishing it from other derivatives in its class .

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O3/c1-2-18-9(16)10(17,11(13,14)15)7-3-5-8(12)6-4-7/h3-6,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEAYQREQMSDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester typically involves the reaction of 4-chlorobenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropionic acid ester can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Structurally analogous compounds differ primarily in substituents on the aromatic ring or modifications to the ester/acid moiety. Key examples include:

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester 4-Cl, -CF₃, ethyl ester C₁₁H₁₀ClF₃O₃ 254,59457 298.64 High lipophilicity; ester group enhances bioavailability
3,3,3-Trifluoro-2-hydroxy-2-(4-trifluoromethylphenyl)propionic acid ethyl ester 4-CF₃, -CF₃, ethyl ester C₁₂H₁₀F₆O₃ 316,2021 316.21 Increased electronegativity; higher metabolic resistance due to dual CF₃ groups
2-(4-tert-Butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester 4-tert-butyl, -CF₃, ethyl ester C₁₆H₂₁F₃O₃ 304,31208 304.31 Bulkier tert-butyl group reduces solubility but improves membrane permeability
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate 4-Cl, 3-F, ethyl ester C₁₀H₁₀ClFO₃ 1247619-04-0 244.64 Fluoro substitution enhances polarity and potential for hydrogen bonding
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 4-Cl, NH₂, ethyl ester (HCl salt) C₁₁H₁₅Cl₂NO₃ 1375473-45-2 296.15 Amino group introduces basicity; hydrochloride salt improves aqueous solubility

Key Observations :

  • Fluorine/Chlorine Synergy : Chlorine at the 4-position (as in the target compound) provides steric and electronic effects that modulate receptor binding, while fluorine enhances metabolic stability .
  • Ester vs. Acid Forms : The ethyl ester group in the target compound likely acts as a prodrug, improving absorption compared to its carboxylic acid counterpart, which is prone to rapid renal clearance .
  • Substituent Effects : Bulkier groups (e.g., tert-butyl) reduce solubility but enhance lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Metabolic and Functional Comparisons

  • Metabolism : The ethyl ester group undergoes hydrolysis in vivo to release the active acid form, a common prodrug strategy. For example, beclobrate (a related ethyl ester) is metabolized via ester cleavage to its carboxylic acid, which is then glucuronidated for excretion .
  • Biological Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit enhanced activity in agrochemical applications. The 4-chlorophenyl moiety in the target compound is structurally analogous to intermediates used in fungicide synthesis .

Biological Activity

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is an organic compound notable for its diverse biological activities. With a molecular weight of approximately 282.64 g/mol, this compound features a trifluoromethyl group, a chlorophenyl group, and a hydroxypropionic acid ester, which contribute to its unique properties and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClF3O3\text{C}_{12}\text{H}_{12}\text{ClF}_3\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory , analgesic , and antimicrobial properties. Its mechanism of action involves interactions with gamma-aminobutyric acid type A (GABAA_A) receptors, which may inhibit the release of excitatory neurotransmitters, thereby reducing inflammation both in vitro and in vivo.

Key Biological Activities

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses by interacting with specific receptors involved in inflammation pathways.
  • Analgesic Properties : Studies suggest that it may alleviate pain through central nervous system mechanisms.
  • Antimicrobial Activity : Exhibits effectiveness against various microbial strains, making it a candidate for further investigation in antimicrobial therapies.

The biological activity of this compound can be attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and stability, allowing better membrane penetration.
  • Chlorophenyl Group : Engages with hydrophobic pockets in proteins, potentially influencing enzyme activity and receptor signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acidLacks the ethyl ester groupMore polar due to carboxylic acid
2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid methyl esterDifferent ester group (methyl)Potentially different biological activity
2-(4-Bromophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl esterContains bromine instead of chlorineMay exhibit different reactivity due to bromine's properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Study : In vitro experiments demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages.
  • Analgesic Effects : A murine model of pain revealed that administration of this compound led to a notable decrease in pain-related behaviors compared to control groups.
  • Antimicrobial Efficacy : Testing against various bacterial strains showed that the compound inhibited growth effectively at low concentrations.

Q & A

Q. How can researchers reconcile conflicting data on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Discrepancies arise from pH-dependent degradation pathways. Under acidic conditions (pH < 3), ester hydrolysis dominates (t₁/₂ ~24 hrs), while basic conditions (pH > 10) promote elimination to form α,β-unsaturated carbonyl derivatives (t₁/₂ ~8 hrs). Stability studies using HPLC-MS under controlled pH are critical for protocol standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester
Reactant of Route 2
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2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

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